![molecular formula C16H13NO6S B1662416 Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate CAS No. 258278-64-7](/img/structure/B1662416.png)
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate
説明
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.
科学的研究の応用
Synthesis and Chemical Properties
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate is involved in various synthesis processes. For example, it is used in the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019).
The compound plays a role in the formation of various nitrogen-containing heterocyclic compounds, as seen in the study of nitroimidazoles. These compounds have been synthesized through reactions involving 2-Benzoyl-1-methyl-5-nitroimidazole, which is structurally related to this compound (Sudarsanam, Nagarajan, & Gokhale, 1982).
Studies on aminolysis reactions involving benzoyl derivatives like this compound have contributed to understanding reaction mechanisms and rate constants in organic chemistry (Um et al., 2005).
Applications in Polymer and Material Science
This compound has implications in the field of polymer and material science. For instance, it is involved in the synthesis of aromatic polyimides with high refractive indices, as indicated in the study of transparent aromatic polyimides derived from thiophenyl-substituted benzidines (Tapaswi et al., 2015).
The compound is also used in the synthesis of novel heterocyclic azlactone derivatives and imidazolinone derivatives, which have been studied for their antimicrobial activity (Mistry & Desai, 2005).
Biochemical and Analytical Applications
In biochemistry, derivatives of this compound have been used to study tissue sulfhydryl groups. An aromatic disulfide derivative of this compound has been synthesized for the determination of sulfhydryl groups in biological materials (Ellman, 1959).
The compound finds use in analytical chemistry, particularly in high-pressure liquid chromatography for the analysis of benzoylated derivatives of carbohydrates (White, Kennedy, & Golding, 1979).
作用機序
Target of Action
SE 175, also known as Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate, is a nitric oxide donor . Nitric oxide (NO) is a key signaling molecule in the body that plays a role in a variety of biological processes.
Mode of Action
SE 175 acts as a NO-donor under physiological conditions . This means it can release nitric oxide, which then interacts with various targets in the body. The nitric oxide released from SE 175 can bind to the heme moiety of soluble guanylate cyclase (sGC), an enzyme found in smooth muscle cells. This binding leads to the activation of sGC, which then catalyzes the conversion of GTP to cGMP. The increase in cGMP levels leads to a series of biochemical reactions resulting in the relaxation of smooth muscle cells.
Pharmacokinetics
As a nitric oxide donor, it is expected that se 175 would be rapidly metabolized in the body, with nitric oxide being one of the primary metabolites .
特性
IUPAC Name |
methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVRBDMTYQVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441243 | |
| Record name | SE 175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258278-64-7 | |
| Record name | SE 175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SE 175 function as a nitric oxide donor?
A1: While the exact mechanism of NO release from SE 175 isn't detailed in the provided research, it's stated that SE 175 releases NO upon reductive transformation within cells []. This suggests that cellular enzymes or reducing agents are likely involved in cleaving the nitrooxymethyl group from SE 175, leading to the liberation of NO.
Q2: What is the primary molecular target of SE 175?
A2: SE 175, as a nitric oxide donor, exerts its effects primarily by elevating cyclic guanosine monophosphate (cGMP) levels within cells [, ]. This increase in cGMP is achieved through the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the formation of cGMP from guanosine triphosphate (GTP) []. NO is known to be a potent activator of sGC.
Q3: What are the downstream effects of SE 175 mediated cGMP elevation in HTMCs?
A3: The increase in cGMP levels induced by SE 175 leads to a reduction in endothelin-1 (ET-1)-induced:
- Myosin light chain-2 (MLC-2) phosphorylation: This suggests that SE 175 might interfere with the signaling pathways that control muscle contraction, leading to relaxation of HTMCs [].
- Formation of filamentous (F)-actin cytoskeletal stress fibers: SE 175, at a concentration of 100 μM, significantly reduces the formation of these stress fibers, indicating a potential role in modulating cell morphology and contractility [].
- Localization of vinculin at focal adhesions: SE 175 disrupts the localization of vinculin, a protein involved in linking the actin cytoskeleton to the extracellular matrix through focal adhesions, further supporting its role in regulating cell adhesion and contractility [].
- Increase in HTMC monolayer resistance: This reduction in monolayer resistance, as measured by electrical cell substrate impedance sensing, signifies a decrease in cell contractility [].
Q4: What is the significance of SE 175's effects on HTMC contractility?
A5: The trabecular meshwork plays a crucial role in regulating intraocular pressure (IOP) in the eye. The relaxation of HTMCs induced by SE 175 suggests that it might increase the outflow of aqueous humor from the eye, potentially leading to a reduction in IOP []. This property makes SE 175 a potential candidate for the development of novel IOP-lowering medications.
Q5: Are there any synergistic effects observed when combining SE 175 with other IOP-lowering agents?
A6: Research shows a synergistic effect on reducing HTMC resistance when latanoprost, a prostaglandin F2α receptor agonist, is combined with SE 175 []. This suggests that the IOP-lowering effects of both compounds could be enhanced when used in combination, potentially leading to improved therapeutic outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



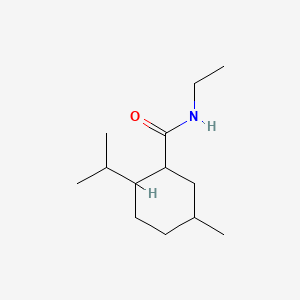
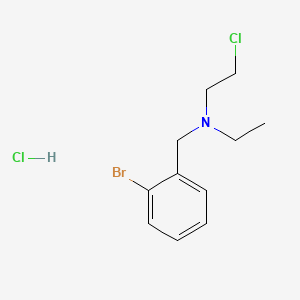

![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
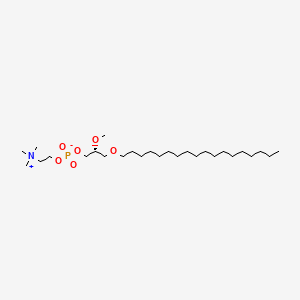
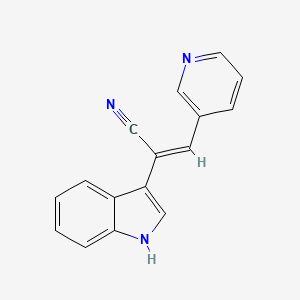
![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
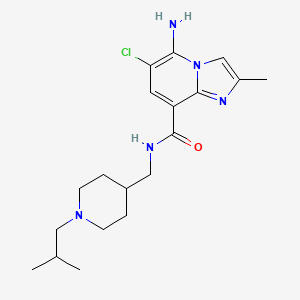
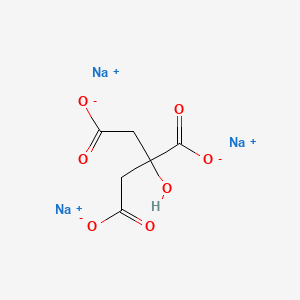
![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)
![4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1662355.png)
